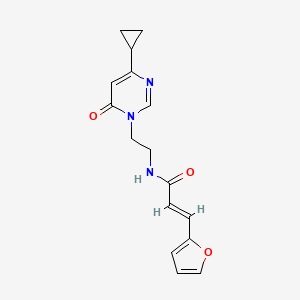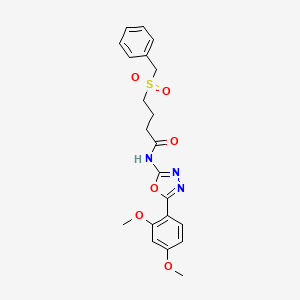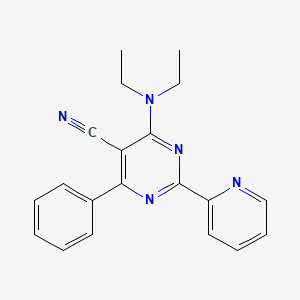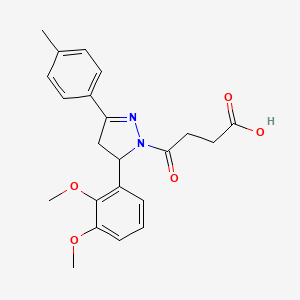
1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as CBNPC, is a synthetic compound that belongs to the family of dihydropyridine derivatives. It has been widely studied for its potential use in treating various diseases, including cancer and cardiovascular disorders.
科学的研究の応用
Antihypertensive and Coronary Vessel Dilator Properties
1,4-Dihydropyridines, which share a core structure with 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent antihypertensive agents and coronary vessel dilators. These compounds, including variations like 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, are synthesized through condensation reactions involving enamines and ylidene acid esters. Their therapeutic potential in cardiovascular diseases highlights the significance of the dihydropyridine class in medicinal chemistry (Abernathy, 1978).
Antioxidant Activity
Dihydropyridine derivatives, including those structurally related to this compound, have demonstrated significant antioxidant properties. Compounds synthesized with various substituents have shown potent antioxidant activities, comparable or even superior to well-known antioxidants like ascorbic acid. These findings suggest the potential of dihydropyridine derivatives in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Anti-Tubercular Activity
Recent studies on 1,4-dihydropyridine-3,5-dicarboxamide derivatives, which share a common framework with the compound , have revealed significant anti-tubercular activity. New derivatives of 1,4-dihydropyridine were synthesized and evaluated, demonstrating a promising ability to inhibit Mycobacterium tuberculosis growth. This highlights the potential use of dihydropyridine derivatives in developing new anti-tubercular therapies (Iman et al., 2015).
Spectroscopic Applications
Dihydropyridines, including compounds similar to this compound, have been extensively studied for their spectroscopic properties. Investigations into their conformation, absorption, and fluorescence have provided valuable insights into the electronic structures and behaviors of these compounds, contributing to our understanding of their chemical and biological activities (Fischer et al., 1988).
Antidepressant and Nootropic Agents
Synthesized derivatives of dihydropyridine, structurally related to the compound of interest, have been evaluated for their potential antidepressant and nootropic effects. Some compounds have shown promising activities in these areas, suggesting the possibility of developing new central nervous system (CNS) active agents based on the dihydropyridine scaffold (Thomas et al., 2016).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZUZVQOVZYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)
![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)





![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)
![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)
![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)